molecular formula C15H18N2O4S B2875550 Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797917-76-0

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2875550
CAS No.: 1797917-76-0
M. Wt: 322.38
InChI Key: JFUJMFQMHCCXBE-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a 3,4-dimethoxyphenylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl carboxylate moiety at the 5-position enhances solubility and modulates pharmacokinetic properties. The 3,4-dimethoxy group on the phenyl ring likely contributes to electronic and steric effects, influencing target binding and metabolic stability compared to other substituents.

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-5-21-14(18)13-9(2)16-15(22-13)17-10-6-7-11(19-3)12(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUJMFQMHCCXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 3,4-dimethoxyaniline with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the dimethoxyphenylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
Ethyl 2-(4-chlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) Chlorobenzylamino group at 2-position Antidiabetic (NIDDM model) Reduced blood glucose in STZ-induced rats; chlorobenzyl critical for activity .
Ethyl 2-(acetyl amino)-4-methyl-1,3-thiazole-5-carboxylate Acetylated amino group at 2-position Synthetic intermediate Prepared via acetic anhydride reflux; foundational for further modifications .
Ethyl 2-(4-pyridinyl)thiazole-5-carboxamide derivatives 4-Pyridinyl group at 2-position Antiviral/anticancer (IRES inhibition) Pyridinyl enhances solubility; optimized via coupling with amines .
Ethyl 2-(3-nitrobenzamido)-4-methylthiazole-5-carboxylate 3-Nitrobenzoyl group at 2-position Not specified Electron-withdrawing nitro group may alter electronic properties .
Febuxostat intermediate (Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) 3-Cyano-4-isobutoxyphenyl at 2-position Xanthine oxidase inhibition Key intermediate in Febuxostat synthesis; isobutoxy enhances bioavailability .
Ethyl 2-(benzoxazol-2-ylthio)butanoylamino-4-methylthiazole-5-carboxylate Benzoxazol-2-ylthio group at 2-position IRES inhibitor (anticancer) Identified in high-throughput screening; inhibits translation initiation .
Ethyl 2-(trifluoromethylphenyl)thiazole-5-carboxylate Trifluoromethylphenyl at 2-position Not specified Trifluoromethyl improves metabolic stability and lipophilicity .

Key Comparative Insights

Bulky substituents like isobutoxy (Febuxostat intermediate ) or trifluoromethyl improve metabolic stability but may reduce solubility.

Synthetic Pathways :

  • Acetylation () and coupling with amines () are common methods for modifying the 2-position of thiazole derivatives. The target compound likely follows similar routes, substituting 3,4-dimethoxyaniline.

Therapeutic Potential: Chlorobenzylamino derivatives () show antidiabetic effects, while Febuxostat intermediates () and benzoxazol-2-ylthio analogs () target xanthine oxidase and translation machinery, respectively. The target compound’s dimethoxy group may align with these applications but requires validation.

Physicochemical Properties :

  • The ethyl carboxylate group enhances solubility across analogs (e.g., ).
  • Methoxy groups increase hydrophilicity compared to lipophilic trifluoromethyl or chlorophenyl groups .

Data Tables

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound 2-Position Substituent 4-Position 5-Position Molecular Weight Key Property
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (Target) 3,4-Dimethoxyphenylamino Methyl Ethyl carboxylate ~350* High solubility
BAC 4-Chlorobenzylamino Methyl Carboxylic acid 326.8 Antidiabetic activity
Febuxostat Intermediate 3-Cyano-4-isobutoxyphenyl Methyl Ethyl carboxylate 344.4 Xanthine oxidase inhibition
IRES Inhibitor Benzoxazol-2-ylthio butanoylamino Methyl Ethyl carboxylate 405 Translation inhibition

*Estimated based on analogous structures.

Biological Activity

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O4S
  • Molecular Weight : 316.35 g/mol

This structure features a thiazole ring, which is crucial for its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar thiazole compounds possess activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget OrganismsIC50 (µg/mL)
This compoundE. coli, S. aureus12.5

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer-related enzymes and receptors. For instance, a related thiazole compound was found to inhibit c-Met phosphorylation, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines.

Case Study: In Vitro Evaluation

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MKN-455.0Induction of apoptosis via c-Met inhibition
HT298.0Cell cycle arrest

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been noted in preliminary studies. Thiazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with receptors such as c-Met can lead to altered signaling pathways that affect cell growth and survival.
  • Cell Cycle Interference : Inducing cell cycle arrest can prevent cancer cells from proliferating.

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